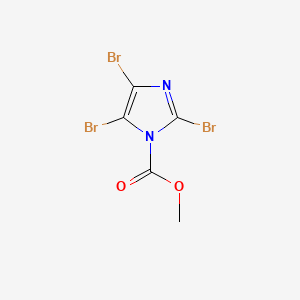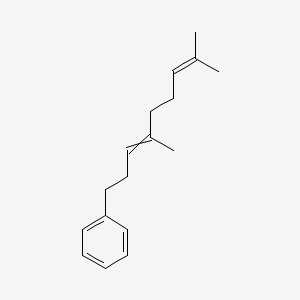
(4,8-Dimethylnona-3,7-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,8-Dimethylnona-3,7-dien-1-YL)benzene is an organic compound with a complex structure that includes a benzene ring and a nonadiene chain with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-3,7-dien-1-YL)benzene typically involves the esterification of nonadiene alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using readily available raw materials. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,8-Dimethylnona-3,7-dien-1-YL)benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4,8-Dimethylnona-3,7-dien-1-YL)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mechanism of Action
The mechanism by which (4,8-Dimethylnona-3,7-dien-1-YL)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-4,8-Dimethylnona-1,3,7-triene: A structurally similar compound with different functional groups and properties.
Dendrolasine: Another related compound with similar structural features but distinct chemical behavior.
Uniqueness
(4,8-Dimethylnona-3,7-dien-1-YL)benzene stands out due to its unique combination of a benzene ring and a nonadiene chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
CAS No. |
22555-66-4 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dienylbenzene |
InChI |
InChI=1S/C17H24/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,9,11-13H,7-8,10,14H2,1-3H3 |
InChI Key |
AELMWTPBXIMRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


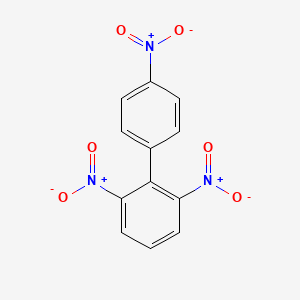

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
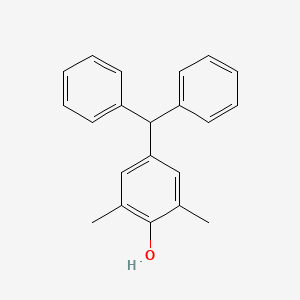
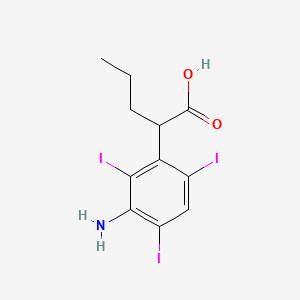
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
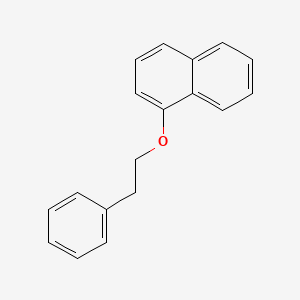

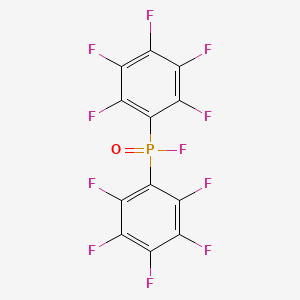

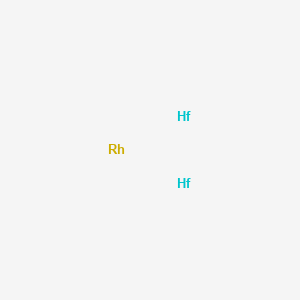
![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
